4-(Difluoro-methanesulfonyl)-benzoic acid

Descripción general

Descripción

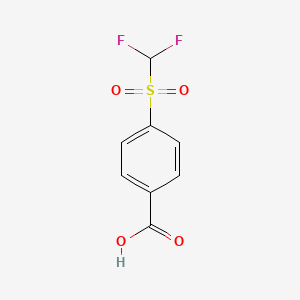

4-(Difluoro-methanesulfonyl)-benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a difluoro-methanesulfonyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoro-methanesulfonyl)-benzoic acid typically involves the introduction of the difluoro-methanesulfonyl group onto a benzoic acid derivative. One common method involves the reaction of 4-carboxybenzenesulfonyl chloride with difluoromethane in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

4-(Difluoro-methanesulfonyl)-benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The difluoro-methanesulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Reduction Reactions: The sulfonyl group can be reduced to a sulfide or thiol group using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The benzoic acid moiety can be oxidized to form more complex carboxylic acids or derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride or other strong reducing agents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Formation of substituted benzoic acid derivatives.

Reduction: Formation of sulfide or thiol derivatives.

Oxidation: Formation of higher carboxylic acids or aromatic ketones.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Drug Development:

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structural characteristics may enhance the biological activity of drug candidates by improving their binding affinity to target proteins. For instance, preliminary studies indicate that it may interact with proteins involved in bacterial resistance mechanisms, suggesting potential therapeutic applications in combating antibiotic resistance.

2. Antimicrobial Activity:

Research has demonstrated that 4-(difluoro-methanesulfonyl)-benzoic acid exhibits antimicrobial properties against certain bacterial strains. This activity may be attributed to its sulfonyl group, which enhances interaction with biological targets, although the specific mechanisms are still under investigation.

3. Cancer Therapy:

The compound has been explored as a potential inhibitor of eukaryotic initiation factor 4E (eIF4E), a protein implicated in cancer progression. Inhibitors derived from similar structures have shown promise in reducing tumor growth and metastasis in preclinical models, indicating that this compound could be developed into a novel cancer therapeutic agent .

Synthetic Applications

1. Organic Synthesis:

In synthetic organic chemistry, this compound is valuable for constructing complex molecules. Its difluoromethanesulfonyl group can participate in various reactions, making it a versatile building block for synthesizing other compounds.

2. Structure-Activity Relationship Studies:

The compound has been utilized in structure-activity relationship studies to optimize the efficacy of related compounds. By modifying its structure, researchers can assess how changes affect biological activity, leading to the development of more potent drugs .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as an antimicrobial agent in pharmaceuticals aimed at treating infections caused by resistant bacteria.

Case Study 2: Cancer Inhibition

In another investigation focusing on cancer therapy, analogs derived from compounds similar to this compound were shown to effectively inhibit eIF4E interactions, leading to reduced tumor growth in animal models. This highlights the compound's potential role in developing new cancer treatments .

Mecanismo De Acción

The mechanism of action of 4-(Difluoro-methanesulfonyl)-benzoic acid involves its interaction with molecular targets through its difluoro-methanesulfonyl group. This group can participate in various chemical reactions, such as nucleophilic substitution or electrophilic addition, depending on the environment. The molecular pathways involved may include the modification of proteins or enzymes, leading to changes in their activity or function.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Trifluoro-methanesulfonyl)-benzoic acid

- 4-(Methanesulfonyl)-benzoic acid

- 4-(Chloromethanesulfonyl)-benzoic acid

Uniqueness

4-(Difluoro-methanesulfonyl)-benzoic acid is unique due to the presence of the difluoro-methanesulfonyl group, which imparts distinct chemical properties compared to its analogs. This group enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations.

Actividad Biológica

4-(Difluoro-methanesulfonyl)-benzoic acid (DFMSBA) is a fluorinated benzoic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: CHFOS

- CAS Number: 4837-22-3

The compound features a benzoic acid moiety substituted with a difluoromethanesulfonyl group, which enhances its reactivity and biological profile.

Antimicrobial Properties

Research indicates that DFMSBA exhibits significant antimicrobial activity. In studies involving various bacterial strains, it demonstrated potent inhibition against both Gram-positive and Gram-negative bacteria. For example, derivatives of benzoic acids, including DFMSBA, have been shown to inhibit the growth of Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentrations (MICs) reported as low as 0.78 μg/mL for some derivatives . The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell death.

Anti-inflammatory Effects

DFMSBA has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various cell types. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

The biological activity of DFMSBA can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition: DFMSBA is believed to inhibit enzymes involved in inflammatory pathways, potentially through competitive inhibition.

- Cell Membrane Disruption: Its difluoromethanesulfonyl group enhances lipophilicity, allowing it to integrate into bacterial membranes and disrupt their integrity .

Case Studies and Experimental Data

-

Antimicrobial Efficacy:

- A study evaluated the antimicrobial activity of DFMSBA against various strains of bacteria. The results indicated that DFMSBA had a strong inhibitory effect on biofilm formation and bacterial growth, particularly against drug-resistant strains .

- Table 1: MIC Values for DFMSBA Against Selected Bacterial Strains

Bacterial Strain MIC (μg/mL) Staphylococcus aureus 0.78 Acinetobacter baumannii 1.56 Escherichia coli 2.00 - Anti-inflammatory Activity:

Propiedades

IUPAC Name |

4-(difluoromethylsulfonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O4S/c9-8(10)15(13,14)6-3-1-5(2-4-6)7(11)12/h1-4,8H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPZRESURWVHTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390904 | |

| Record name | 4-(Difluoromethanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4837-22-3 | |

| Record name | 4-(Difluoromethanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.